4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide

Description

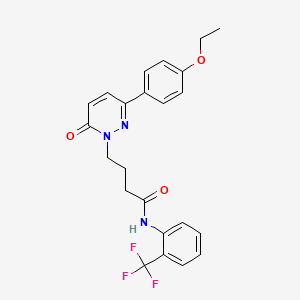

This compound features a pyridazinone core substituted at position 3 with a 4-ethoxyphenyl group. A butanamide chain connects the pyridazinone to an N-(2-(trifluoromethyl)phenyl) moiety. The ethoxy group (-OCH₂CH₃) contributes electron-donating resonance effects, while the trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent.

Properties

IUPAC Name |

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O3/c1-2-32-17-11-9-16(10-12-17)19-13-14-22(31)29(28-19)15-5-8-21(30)27-20-7-4-3-6-18(20)23(24,25)26/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPQMXHZVXMQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide , identified by its CAS number 946216-39-3 , is a synthetic organic molecule belonging to the class of pyridazinone derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 448.5 g/mol . The structure features a pyridazine ring, an ethoxyphenyl group, and a trifluoromethyl-substituted phenyl moiety, which are significant for its biological activity.

The biological activity of this compound is hypothesized to stem from its interaction with various cellular targets, including enzymes and receptors involved in cancer cell proliferation and survival. The presence of the pyridazinone core is thought to contribute to its lipophilicity, enhancing cellular permeability and bioavailability.

Anticancer Activity

Recent studies have focused on the cytotoxic effects of related compounds within the pyridazinone class. For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In these studies, the cytotoxic activity was typically evaluated using the MTT assay, which measures cell viability after treatment with the compounds.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3d | HeLa | 29 |

| 3d | MCF-7 | 73 |

The compound 3d , which contains structural similarities to this compound, exhibited significant cytotoxicity, indicating that modifications in the structure can influence biological activity .

Mechanistic Insights

Preliminary mechanistic studies suggest that compounds with similar structures may induce apoptosis in cancer cells through pathways involving nitric oxide (NO) release and other signaling mechanisms. The antiproliferative activity observed could be linked to the modulation of specific molecular targets that are critical for cancer cell survival .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of pyridazinone derivatives. For example:

- Cytotoxic Evaluation : A study demonstrated that certain derivatives showed enhanced cytotoxicity due to their ability to interact with biological targets effectively .

- Structure-Activity Relationship (SAR) : The relationship between structural modifications and biological activity was explored, highlighting how specific substitutions can enhance or diminish efficacy against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Core

a) N-(4-Fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide ()

- Structural Differences: Pyridazinone C3 substituent: 4-methylphenyl (electron-donating via inductive effects) vs. 4-ethoxyphenyl (electron-donating via resonance). Amide-linked aryl group: 4-fluorophenyl (electron-withdrawing) vs. 2-(trifluoromethyl)phenyl (stronger electron-withdrawing).

- Implications :

b) Antipyrine/Pyridazinone Hybrids ()

Examples include compounds 6e–6h , which feature piperazine-linked halogenated phenyl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) and shorter propanamide chains.

- Structural Differences: Chain Length: Butanamide (target) vs. propanamide (), affecting molecular flexibility and binding pocket accommodation. Pyridazinone Substituents: Piperazine-linked halophenyl groups () vs. direct 4-ethoxyphenyl substitution (target).

- Synthetic Yields: compounds show moderate yields (42–62%), suggesting steric or electronic challenges during synthesis.

Physicochemical Properties

Table 1: Key Functional Group Absorptions (IR Data)

Table 2: Substituent Effects on Lipophilicity

*LogP estimated using substituent contribution models.

Q & A

Q. Example SAR Table

| Substituent (R₁) | Trifluoromethyl (R₂) | IC₅₀ (EGFR, nM) |

|---|---|---|

| 4-Ethoxy | Yes | 12.3 ± 1.2 |

| 4-Methoxy | Yes | 18.7 ± 2.1 |

| 4-Ethoxy | No | 45.6 ± 3.8 |

Advanced: What strategies mitigate metabolic instability observed in pyridazinone derivatives during pharmacokinetic studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated ethoxy) to enhance plasma stability .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to reduce first-pass metabolism .

- Formulation Optimization : Use lipid-based nanoemulsions to improve oral bioavailability (e.g., 2.5-fold increase in AUC) .

Advanced: How can contradictions in reported biological activities between similar pyridazinone derivatives be resolved?

Methodological Answer:

- Standardized Assay Conditions : Re-evaluate activity under uniform protocols (e.g., ATP concentration in kinase assays) .

- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS to explain discrepancies in in vivo vs. in vitro data .

- Cross-Laboratory Validation : Collaborate with independent labs to replicate key findings (e.g., antimicrobial MIC values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.